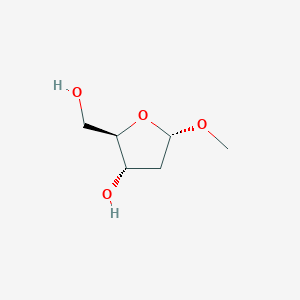

Methyl-2-deoxy-alpha-D-ribofuranoside

Vue d'ensemble

Description

“Methyl-2-deoxy-alpha-D-ribofuranoside” is a nucleoside compound . It is named after the methyl group that forms a chemical bond with 2-deoxy-alpha-D-ribofuranoside . Its molecular formula is C6H12O4 and its relative molecular mass is 148.16g/mol .

Synthesis Analysis

Methyl 2-deoxy-D-ribofuranoside is a methylglucoside that is synthesized by the reaction of thiourea with chloroacetic acid . The anomers of this compound are atypical and the product can be obtained in high yield (70%) by the use of chromatography .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H12O4 . The IUPAC Standard InChI is InChI=1S/C6H12O4/c1-9-6-2-4 (8)5 (3-7)10-6/h4-8H,2-3H2,1H3 .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 324.1±42.0 °C at 760 mmHg , a density of 1.2±0.1 g/cm3 , and a refractive index of 1.480 .Applications De Recherche Scientifique

Biochemical Probes : Methyl-2-deoxy-alpha-D-ribofuranoside derivatives, such as 2'-deoxy-2'-C-a-methylribonucleosides, are valuable biochemical probes for studying RNA structure and function (Li & Piccirilli, 2005).

Molecular Structure and Conformation Analysis : Its derivatives are used in determining molecular structure and conformation. For example, methyl 2-deoxy-β-d-erythro-pentofuranoside's spin-coupling constants were obtained using NMR spectroscopy, aiding in structural and conformational analysis (Church, Carmichael, & Serianni, 1997).

Synthetic Applications in Carbohydrate Chemistry : It plays a role in carbohydrate chemistry, as seen in the formation of derivatives under specific conditions, aiding in the understanding of carbohydrate reactions and structures (Hollenberg, Watanabe, & Fox, 1975).

Nucleoside Synthesis : It is used in the efficient synthesis of nucleosides, which are key components in genetic material. For example, derivatives like methyl 3,5-di-O-benzyl-alpha-D-ribofuranoside are used to construct branched ribonucleosides (Li, Lu, & Piccirilli, 2007).

RNA Structure and Function Analysis : Specific modifications of this compound derivatives enable the study of RNA's structure and function, particularly the role of the 2'-hydroxyl group (Li & Piccirilli, 2004).

Precursors for Medical Imaging Tracers : Derivatives like methyl 3-O-acetyl-2-deoxy-5-(p-toluenesulfonyl)-D-ribofuranosides serve as precursors for tracers used in tumor hypoxia imaging (Křížková, Wieczorek, & Hammerschmidt, 2016).

Safety and Hazards

For safety, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

(2R,3S,5S)-2-(hydroxymethyl)-5-methoxyoxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-9-6-2-4(8)5(3-7)10-6/h4-8H,2-3H2,1H3/t4-,5+,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGJZDFWPSOTHM-JKUQZMGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C(O1)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1C[C@@H]([C@H](O1)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801267437 | |

| Record name | Methyl 2-deoxy-α-D-erythro-pentofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801267437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51255-17-5 | |

| Record name | Methyl 2-deoxy-α-D-erythro-pentofuranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51255-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-deoxy-α-D-erythro-pentofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801267437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does the presence of the 2'-hydroxyl group influence the conformational preferences of ribofuranose rings?

A1: While the provided research doesn't directly investigate methyl 2-deoxy-α-D-ribofuranoside, it examines the conformational characteristics of methyl β-d-ribofuranoside and its 2-deoxy counterpart. The research utilizes NMR spectroscopy and computational analysis to demonstrate that the absence of the 2'-hydroxyl group in 2-deoxy-β-d-ribofuranose leads to significant differences in the preferred conformations compared to β-d-ribofuranose. [] This difference arises from the altered steric interactions and hydrogen bonding patterns in the absence of the 2'-hydroxyl group.

Q2: What are the key spectroscopic techniques used to study the conformation of methyl 2-deoxy-β-d-ribofuranoside?

A2: The research primarily employs Nuclear Magnetic Resonance (NMR) spectroscopy to investigate the conformation of methyl 2-deoxy-β-d-ribofuranoside. Specifically, the researchers utilize 1D and 2D NMR experiments to determine a comprehensive set of ¹³C-¹H and ¹³C-¹³C spin-coupling constants. [] These coupling constants provide valuable information about the dihedral angles between atoms in the molecule, which in turn, can be correlated to the conformational preferences of the ribofuranose ring.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((S)-3-((R)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid hydrochloride](/img/structure/B601000.png)

phosphoryl]acetic acid](/img/structure/B601002.png)

![4-tert-butyl-N-[6-[2-[6-[(4-tert-butylphenyl)sulfonylamino]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]oxyethoxy]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide](/img/structure/B601009.png)

![4-(Tert-butyl)-N-(6-hydroxy-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide](/img/structure/B601010.png)

![2-[3-(1-Cyano-1-methylethyl)-5-(hydroxymethyl)phenyl]-2-methylpropanenitrile](/img/structure/B601011.png)